Superior CD13 Binding Affinity: cCNGRC (CAS 651328-78-8) vs. Linear NGR and RGD Peptides
The cyclic CNGRC peptide (cCNGRC) demonstrates high-affinity binding to CD13, a critical parameter for effective tumor targeting. A direct head-to-head comparison of monomeric and dimeric NGR peptides revealed that the dimer (GNGRG)2KGK) exhibits superior binding affinity to the monomer, with an IC50 value of 157±15 nM compared to 223±23 nM for the monomer [1]. This multivalency effect is a key differentiator for applications requiring enhanced avidity. In contrast, linear NGR peptides (e.g., GNGRG) and RGD peptides (e.g., cRGDfK) do not engage CD13 with comparable specificity; RGD peptides target integrins (IC50 for αvβ3 typically in the nanomolar range, e.g., 2-10 nM for cRGDfK) and are not functional analogs for CD13-directed targeting [2].
| Evidence Dimension | Binding Affinity (IC50) for CD13 |
|---|---|
| Target Compound Data | 157 ± 15 nM (for dimeric NGR peptide; monomeric CNGRC: 223 ± 23 nM) |
| Comparator Or Baseline | RGD peptide (cRGDfK): IC50 ~2-10 nM for integrin αvβ3; Linear NGR (GNGRG): not specified |
| Quantified Difference | NGR dimer exhibits ~1.4-fold higher affinity than NGR monomer; NGR targets CD13 whereas RGD targets integrins. |
| Conditions | In vitro cell binding assay using HepG2 cells expressing CD13; radioligand competition. |
Why This Matters
Higher binding affinity directly correlates with improved tumor uptake and imaging contrast in vivo, reducing the required dose and minimizing off-target accumulation.
- [1] Ma, W., et al. J Nucl Med. 2012, 53(Suppl 1), 1675. 99mTc-labeled monomeric and dimeric NGR peptides for SPECT imaging of CD13 receptor. View Source
- [2] Haubner, R., et al. J Nucl Med. 2001, 42(2), 326-336. Radiolabeled αvβ3 integrin antagonists: a new class of tracers for tumor targeting. View Source
